molecular formula C29H41N3O3S B11934336 Ezh2-IN-4

Ezh2-IN-4

Cat. No.: B11934336
M. Wt: 511.7 g/mol
InChI Key: AGTKUHSJKOLBGH-JSRJAPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezh2-IN-4 is a compound that functions as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment, particularly in targeting cancers with EZH2 mutations or overexpression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezh2-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to obtain high-purity this compound. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Ezh2-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

Ezh2-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Ezh2-IN-4 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of lysine 27 on histone H3 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in reduced cancer cell proliferation and increased apoptosis. The molecular targets and pathways involved in the mechanism of action of this compound include the PRC2 complex, histone modifications, and downstream signaling pathways such as the Wnt, Notch, and Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Ezh2-IN-4 in terms of their inhibitory activity against EZH2, including:

Uniqueness of this compound

This compound is unique due to its specific chemical structure and high potency in inhibiting EZH2 activity. It has shown promising results in preclinical studies, demonstrating significant antitumor effects in various cancer models. Additionally, this compound’s ability to selectively target EZH2 without affecting other histone methyltransferases makes it a valuable tool for studying the role of EZH2 in cancer and other diseases .

Properties

Molecular Formula

C29H41N3O3S

Molecular Weight

511.7 g/mol

IUPAC Name

5-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one

InChI

InChI=1S/C29H41N3O3S/c1-17-13-18(2)30-28(33)24(17)16-31-12-6-7-25-26(29(31)34)20(4)27(36-25)19(3)21-8-10-22(11-9-21)32-14-23(15-32)35-5/h13,19,21-23H,6-12,14-16H2,1-5H3,(H,30,33)/t19-,21?,22?/m1/s1

InChI Key

AGTKUHSJKOLBGH-JSRJAPPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)[C@H](C)C4CCC(CC4)N5CC(C5)OC)C)C

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCCC3=C(C2=O)C(=C(S3)C(C)C4CCC(CC4)N5CC(C5)OC)C)C

Origin of Product

United States

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